A Comprehensive Technical Guide to the Chemical Properties and Synthetic Profile of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine
A Comprehensive Technical Guide to the Chemical Properties and Synthetic Profile of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine
Executive Summary
This technical guide provides an in-depth analysis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule's architecture, featuring a pyridine core functionalized with a 4-fluorophenyl group, a nitro moiety, and an amine, presents a unique combination of electronic and steric properties. This document delineates the compound's structural attributes, proposes a robust synthetic pathway grounded in modern cross-coupling chemistry, and explores its predicted spectroscopic signature. Furthermore, it examines the molecule's chemical reactivity, highlighting key transformations that enable its use as a versatile synthetic intermediate. The guide concludes with a discussion of its potential biological relevance and essential safety protocols for handling, serving as a comprehensive resource for professionals engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine are dictated by the interplay of its constituent functional groups. The strong electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring, a feature that is central to its reactivity.[1]
Chemical Structure
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings. 1[2][3]. Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-nitropyridin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a base such as cesium carbonate (2.5 eq). 2. Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). 3. Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). 4. Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 5. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. 6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Spectroscopic and Analytical Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The predicted data below serves as a benchmark for characterization.
[4]| Technique | Predicted Observations | | :--- | :--- | | ¹H NMR | - Aromatic protons on the pyridine ring (2H) appearing as distinct singlets or doublets in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effects of the ring nitrogen and nitro group.5]r>- Aromatic protons on the 4-fluorophenyl ring (4H) appearing as two sets of doublets or a complex multiplet (δ 7.0-7.8 ppm).- A broad singlet for the amine (NH₂) protons (2H), which may be exchangeable with D₂O (δ 5.0-6.0 ppm). |[5] | ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 110-160 ppm), with carbons attached to the nitro and amino groups showing significant shifts.5]r>- Aromatic carbons of the 4-fluorophenyl ring (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large C-F coupling constant. | | IR Spectroscopy | - N-H stretching of the primary amine as two distinct sharp bands around 3300-3500 cm⁻¹.6]r>- Asymmetric and symmetric N-O stretching of the nitro group around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.- C-F stretching band around 1200-1250 cm⁻¹.- C-N stretching for the aromatic amine around 1250-1335 cm⁻¹. |[6] | Mass Spec. | - A prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. |
Chemical Reactivity and Potential for Derivatization
The molecule's rich functionality provides multiple handles for subsequent chemical modification, making it a valuable synthetic intermediate.
Reduction of the Nitro Group
A primary and highly valuable transformation is the reduction of the nitro group to a primary amine. This creates a diamino pyridine scaffold, a common precursor in the synthesis of biologically active heterocycles. T[1]his reaction is typically high-yielding and can be achieved with various reagents.
Caption: Reduction of the nitro group to form a diamine.
Protocol Insight:
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Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol is a clean and efficient method.
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Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are effective alternatives, particularly for smaller-scale synthesis.
[1]#### 5.2 Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group, activating it towards nucleophilic attack. W[1][7]hile the 4-amino group is an electron-donating group, the positions ortho and para to the nitro group (positions 2, 4, and 6) are electronically activated. This property could be exploited for further functionalization, although the existing substituents may sterically hinder attack or direct it to specific positions. In some cases, the nitro group itself can act as a leaving group in SNAr reactions.
[8]#### 5.3 Reactions of the Amino Group
The primary amine at the 4-position can undergo a wide range of classical amine reactions, including:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
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Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), although this can be challenging on electron-deficient pyridine rings.
Biological and Pharmacological Context
While specific biological data for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine is not extensively documented, its structural motifs are prevalent in pharmacologically active compounds.
-
Privileged Scaffold: The pyridine ring is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. *[9][10] Fluorine in Drug Design: The inclusion of a fluorine atom often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates.
-
Aminopyridine Derivatives: This class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. F[11][12]or example, 4-aminopyridine itself is a potassium channel blocker used to treat multiple sclerosis. *[13] Enzyme Inhibition: The aminopyridine scaffold is a known pharmacophore for various enzyme inhibitors, including protein kinases, which are critical targets in oncology.
[12]Given these precedents, this molecule and its derivatives represent promising candidates for screening in various therapeutic areas, particularly as kinase inhibitors or antimicrobial agents.
Safety, Handling, and Storage
As with many nitrated aromatic compounds and functionalized amines, 3-(4-Fluorophenyl)-5-nitropyridin-4-amine should be handled with care. The following precautions are based on data for structurally related chemicals.
[14][15]* Hazard Identification: Assumed to be toxic if swallowed, inhaled, or in contact with skin. M[14][15]ay cause serious skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid or its solutions should be performed in a certified chemical fume hood. *[16] Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. W[15]ash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area. S[17]tore away from strong oxidizing agents and direct light.
Conclusion
3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a strategically designed molecule with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling. The compound's multiple functional groups, particularly the reducible nitro group and the reactive amine, offer numerous avenues for diversification to generate libraries of novel compounds for biological screening. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile intermediate in their research and development programs.
References
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S. N. R. K. M. and P. V. R. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2006(2), M473. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- MilliporeSigma. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
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Scott, P. J. H., et al. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Retrieved from [Link]
- TCI Chemicals. (2024). Safety Data Sheet.
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Bakr, R. B., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]
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PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
- BenchChem. (n.d.). In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities.
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